molecular formula C17H22N2O2 B2659543 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide CAS No. 852368-35-5

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Cat. No.: B2659543
CAS No.: 852368-35-5
M. Wt: 286.375
InChI Key: INSGOLBVBQWHES-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the acetamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
  • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-diethylacetamide
  • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dibutylacetamide

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is unique due to its specific substitution pattern on the indole ring and the acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific interactions with molecular targets and pathways also contribute to its uniqueness in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)16(20)15-12(3)18-14-9-7-6-8-13(14)15/h6-9,18H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGOLBVBQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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